molecular formula C8H7NO B2540198 5-Cyclopropyl-4-ethynyl-1,3-oxazole CAS No. 2377031-57-5

5-Cyclopropyl-4-ethynyl-1,3-oxazole

Cat. No.: B2540198
CAS No.: 2377031-57-5
M. Wt: 133.15
InChI Key: NXEMLBVHNSQSJD-UHFFFAOYSA-N
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Description

5-Cyclopropyl-4-ethynyl-1,3-oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-4-ethynyl-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylacetylene with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-4-ethynyl-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction can produce simpler oxazole compounds .

Scientific Research Applications

5-Cyclopropyl-4-ethynyl-1,3-oxazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biological Activity

5-Cyclopropyl-4-ethynyl-1,3-oxazole is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Synthesis

This compound features a cyclopropyl group and an ethynyl moiety attached to an oxazole ring. The synthesis typically involves reactions that create the oxazole framework followed by the introduction of the cyclopropyl and ethynyl substituents. Various synthetic pathways have been explored to optimize yield and purity.

Biological Activity

The biological activity of this compound has been investigated in several studies, particularly regarding its anticancer properties and interaction with various biological targets.

Anticancer Activity

Research indicates that compounds containing the oxazole ring often exhibit significant anticancer activity. For instance, a study on 1,3-oxazole derivatives demonstrated their ability to inhibit cancer cell growth across multiple tumor cell lines. The mechanism of action typically involves interference with microtubule dynamics, akin to known chemotherapeutic agents.

Table 1: Anticancer Activity of Oxazole Derivatives

CompoundMean GI50 (nM)Target Cell Lines
This compoundTBDVarious tumor cell lines
Compound A44.7Leukemia
Compound B48.8Leukemia

The proposed mechanism for the biological activity of this compound includes:

  • Microtubule Inhibition : Similar to other oxazole derivatives, it may bind to tubulin, disrupting microtubule polymerization.
  • Androgen Receptor Modulation : Some studies suggest that oxazole derivatives can modulate androgen receptor signaling pathways, which is particularly relevant in prostate cancer treatment.

Study on Anticancer Properties

In a study published in Nature Reviews Cancer, researchers synthesized a series of oxazole derivatives and tested their effects on cancer cell lines. The results showed that certain derivatives exhibited potent growth inhibition at low micromolar concentrations, indicating their potential as anticancer agents .

Interaction with CYP17A1

Another significant aspect of the biological activity of this compound is its interaction with CYP17A1, an enzyme involved in steroidogenesis. Inhibition of this enzyme can lead to reduced androgen levels, which is beneficial in treating hormone-sensitive cancers such as prostate cancer .

Properties

IUPAC Name

5-cyclopropyl-4-ethynyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-2-7-8(6-3-4-6)10-5-9-7/h1,5-6H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEMLBVHNSQSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(OC=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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